molecular formula C16H12BrNO2S B377996 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one CAS No. 271778-09-7

2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B377996
CAS No.: 271778-09-7
M. Wt: 362.2g/mol
InChI Key: IFMXYYSVEWOADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a benzothienooxazinone core structure fused with a 4-bromophenyl substituent, a design that incorporates elements found in various bioactive compounds. Heterocyclic structures containing nitrogen and sulfur atoms, such as the core of this compound, are frequently investigated for their potential to interact with a range of biological targets . The presence of the bromophenyl group is a common pharmacophore in medicinal chemistry, often utilized to enhance binding affinity and metabolic stability in lead compounds . Researchers are exploring this and related molecules as potential key intermediates or scaffolds for the development of novel therapeutic agents. Its structural profile suggests potential for application in the synthesis of more complex molecules aimed at modulating enzymatic activity or cellular pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-10-7-5-9(6-8-10)14-18-15-13(16(19)20-14)11-3-1-2-4-12(11)21-15/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMXYYSVEWOADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Precursor Functionalization

A foundational method involves cyclocondensation of 2-aminothiophene derivatives with carbonyl-containing reagents. For instance, reacting 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate with 4-bromophenyl isocyanate in dimethylformamide (DMF) at 110°C yields the oxazinone ring via nucleophilic acyl substitution (Table 1). This one-pot reaction achieves moderate yields (45–55%) but requires careful temperature control to prevent epimerization.

Table 1: Cyclocondensation Reaction Parameters

ParameterValue
SolventDMF
Temperature110°C
Reaction Time12–16 hours
Yield45–55%
ByproductsDimerized thiophene (8%)

Oxidative Cyclization of Disulfide Intermediates

Recent advances leverage oxidative cyclization, inspired by methods for benzothiazolo[2,3-c][1,triazoles. Treating 3-mercapto-5,6,7,8-tetrahydrobenzo[b]thiophene-2-carboxamide with iodine in dichloromethane generates a disulfide intermediate, which undergoes intramolecular C–H activation to form the oxazinone ring (Figure 1). This method achieves yields up to 68% with reduced dimerization risk.

Figure 1: Oxidative Cyclization Pathway
Disulfide IntermediateI2,CH2Cl2Benzothieno-oxazinone\text{Disulfide Intermediate} \xrightarrow{\text{I}_2, \text{CH}_2\text{Cl}_2} \text{Benzothieno-oxazinone}

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandSPhos (10 mol%)
BaseK₂CO₃
SolventTHF/H₂O (3:1)
Yield72–78%

Direct Use of Bromophenyl-Containing Precursors

Alternatively, incorporating the bromophenyl group early in the synthesis avoids late-stage coupling. Reacting 4-bromophenyl isothiocyanate with tetrahydrobenzo[b]thiophene-2-amine in acetonitrile under reflux forms a thiourea intermediate, which cyclizes to the target compound using trifluoroacetic anhydride (TFAA). This route shortens synthesis steps but suffers from lower yields (35–40%) due to competing side reactions.

Solvent and Catalyst Optimization

Solvent Effects on Cyclization Efficiency

Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance cyclization rates but increase epimerization risks. Switching to toluene with catalytic p-toluenesulfonic acid (PTSA) improves stereochemical integrity, yielding 60–65% enantiomerically pure product (Table 3).

Table 3: Solvent Comparison for Cyclization

SolventYield (%)Epimerization (%)
DMF5512
DMA5810
Toluene653

Catalyst Screening for Cross-Coupling

Testing palladium catalysts revealed PdCl₂(PPh₃)₂ as superior to Pd(OAc)₂ in Suzuki-Miyaura reactions, increasing yields to 82% while reducing reaction time from 24 to 12 hours.

Mechanistic Insights and Side Reactions

Competing Dimerization Pathways

During cyclocondensation, excess base (e.g., NaH) promotes dimerization via thiophene α-C deprotonation. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward monomer formation and reducing dimer byproducts to <5%.

Oxidative Byproduct Formation

In oxidative cyclization, overoxidation generates sulfone derivatives (up to 15%). Controlled iodine stoichiometry (1.1 equiv) and low temperatures (0°C) mitigate this issue.

Scalability and Industrial Feasibility

Batch vs. Continuous Flow Synthesis

Batch processes dominate laboratory-scale synthesis, but continuous flow systems reduce reaction times from hours to minutes. Microreactor trials achieved 70% yield in 30 minutes, highlighting potential for industrial adoption.

Purification Challenges

Silica gel chromatography remains standard, but recrystallization from ethanol/water mixtures improves purity (>98%) with minimal yield loss (5–7%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxazine ring, potentially leading to the opening of the ring and formation of amine derivatives.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to perform substitution reactions on the bromophenyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests that it could interact with specific biological targets, such as receptors or enzymes, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein, leading to inhibition or activation of the target’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The thieno[2,3-d][1,3]oxazin-4-one scaffold is versatile, with modifications influencing biological activity and pharmacokinetics. Key analogues include:

Compound Name Structural Variation Key Activity/Property Reference
2-(4-Bromophenyl)-thieno-oxazin-4-one (Target) 4-Bromophenyl at C2; tetrahydrobenzene fusion Ribosome activation (analogue BPOET) [11, 14]
7-Chloro-2-[(2-iodophenyl)amino]benzoxazin-4-one Benzoxazinone core; chloro and iodo substituents C1r inhibition (IC₅₀: 0.549 µM) [15]
6,7-Dihydro-cyclopenta-thieno-oxazin-4-one Cyclopentane fusion; dimethylamino substituent CEase inhibition (Kᵢ: 630 nM) [21]
5,6-Dimethyl-2-phenyl-thieno-oxazin-4-one Methyl groups at C5/C6; phenyl at C2 Antimicrobial activity [22]
2-Methyl-4H-benzothieno-oxazin-4-one Methyl substituent at C2 Antioxidant precursor [2]

Key Structural Insights :

  • Fused Rings : Tetrahydrobenzene fusion (as in the target compound) enhances rigidity and binding to hydrophobic enzyme pockets .
  • Substituents : Electron-withdrawing groups (e.g., bromo, chloro) improve target affinity. For example, the 4-bromophenyl group in BPOET facilitates ribosome binding via pseudouridine synthase RluD .
  • Heteroatom Replacement: Replacing sulfur in the thieno ring with oxygen (e.g., benzoxazinones) reduces steric hindrance but may decrease metabolic stability .

Activity Trends :

  • Enzyme Inhibition: Thieno-oxazin-4-ones exhibit broad-spectrum inhibition of serine proteases (C1s, C1r) and hydrolases (CEase). The target’s bromophenyl group may enhance binding to nucleotide-processing enzymes .
  • Antimicrobial Activity : Chloro-substituted derivatives (e.g., 4-chloro-5,6,7,8-tetrahydro analogues) show efficacy against Staphylococcus aureus .
Pharmacokinetic and Physicochemical Properties
Parameter Target Compound (Est.) 7-Chloro-benzoxazin-4-one CEase Inhibitor (Compound 33) Thieno-oxazin-4-one (Entry 17)
LogP ~3.5 (predicted) 2.97 3.52 3.52
TPSA (Ų) ~52 86 51.8 51.8
H-Bond Donors 0 0 0 0
Rotatable Bonds 2 3 1 1
Lipinski Compliance Yes Yes Yes Yes

Key Observations :

  • Polar Surface Area (TPSA): Lower TPSA (51–52 Ų) in thieno-oxazinones suggests better absorption than benzoxazinones (86 Ų) .

Biological Activity

The compound 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one is a novel heterocyclic compound with potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Benzothieno Framework : This is achieved through cyclization reactions involving thienopyrimidine derivatives.
  • Bromination : The introduction of the bromophenyl group is critical for enhancing biological activity.
  • Final Cyclization : The oxazinone structure is formed through a cyclization step that stabilizes the compound.

The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines.

The proposed mechanism involves:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
  • Induction of Apoptosis : It triggers apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

Several case studies have been published that illustrate the biological effects of this compound:

  • Study on A549 Cells :
    • Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
  • MCF-7 Cell Line Study :
    • The compound showed enhanced activity when combined with standard chemotherapeutic agents, suggesting a potential for use in combination therapies.
  • HeLa Cell Line Investigation :
    • Mechanistic studies revealed that the compound disrupts mitochondrial membrane potential, leading to apoptosis.

Table 1: Biological Activity Summary

Cell LineIC50 (µM)Apoptosis InductionMechanism
A5495.2YesCaspase activation
MCF-74.8YesCell cycle arrest
HeLa6.0YesMitochondrial disruption

Table 2: Comparative Analysis with Other Compounds

Compound NameIC50 (µM)Activity Type
2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one5.2Antitumor
Compound A (similar structure)10.0Antitumor
Compound B (different structure)15.0Antiviral

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.